molecular formula C13H18ClN3O B2848687 N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353966-23-0

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2848687
CAS No.: 1353966-23-0
M. Wt: 267.76
InChI Key: YMFVLJBJMXYIKX-UHFFFAOYSA-N
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Description

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN3O. It is a derivative of benzo[d]oxazole and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-1-ylmethyl)benzo[d]oxazol-2-amine
  • N-(Morpholin-2-ylmethyl)benzo[d]oxazol-2-amine

Uniqueness

N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVLJBJMXYIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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